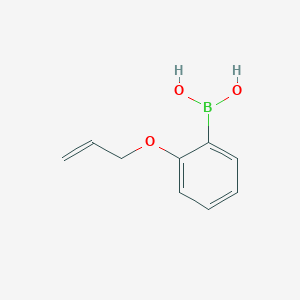

2-Allyloxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUALPRJAXOAGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476275 | |

| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151414-76-5 | |

| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyloxyphenylboronic Acid and Its Derivatives

Direct Synthesis Strategies for 2-Allyloxyphenylboronic Acid

The direct formation of this compound can be achieved through several catalytic and precursor-based methods. These approaches aim to efficiently introduce the boronic acid functionality onto the allyloxyphenyl scaffold.

Palladium-Catalyzed Borylation Approaches to this compound

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, represent a powerful and widely used method for the synthesis of arylboronic acids and their esters. cuny.edubeilstein-journals.org This methodology can be applied to the synthesis of this compound, typically starting from 2-allyloxyhalobenzene precursors. The reaction involves the coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org

A variety of palladium catalysts and ligands have been developed to improve the efficiency and substrate scope of this reaction. organic-chemistry.orgsioc-journal.cn For instance, the combination of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with ligands like bis(2-di-tert-butylphosphinophenyl)ether has proven effective for the borylation of aryl bromides. organic-chemistry.org Similarly, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is another commonly used catalyst. organic-chemistry.org The choice of base, such as triethylamine, is crucial for promoting the selective formation of the carbon-boron bond. organic-chemistry.org

Recent advancements have also focused on developing more efficient and user-friendly protocols. This includes the use of mechanochemistry, which allows for the solid-state borylation of aryl halides, often with reduced reaction times and without the need for large volumes of organic solvents. beilstein-journals.org Hydrazone-palladium catalyst systems have also been shown to be effective for related transformations. researchgate.netresearchgate.net

A general reaction scheme for the palladium-catalyzed synthesis of an arylboronate ester, a precursor that can be hydrolyzed to the boronic acid, is shown below:

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Boron Source | Catalyst System | Base | Product | Yield (%) | Reference |

| 4-Iodoanisole | Pinacolborane | PdCl₂(CH₃CN)₂ / Ligand 1 | - | 4-Anisoleboronate | 94 | nih.gov |

| 2-Bromomesitylene | Pinacolborane | PdCl₂(CH₃CN)₂ / Ligand 1 | - | 2-Mesitylboronate | 90 | nih.gov |

| Aryl Bromides | Pinacolborane | Pd(dba)₂ / t-Bu-DPEphos | Triethylamine | Arylboronates | High | organic-chemistry.org |

| Aryl Halides/Triflates | Pinacolborane | PdCl₂(dppf) | Triethylamine | Arylboronates | High | organic-chemistry.org |

Other Transition Metal-Catalyzed Borylation Methods for Arylboronic Acids

While palladium catalysts are the most common, other transition metals have also been utilized for the synthesis of arylboronic acids. sioc-journal.cn These include nickel, copper, iron, zinc, rhodium, and cobalt. sioc-journal.cnsci-hub.se For instance, rhodium-catalyzed borylation can exhibit excellent selectivity for carbon-iodine bonds under mild conditions. organic-chemistry.org Iridium complexes are effective for the ortho-borylation of substituted aromatics. organic-chemistry.org These alternative metals can offer different reactivity profiles and may be more cost-effective in some cases. However, like palladium-based systems, they can suffer from drawbacks such as the need for air- and moisture-sensitive catalysts and potential metal contamination in the final product. sci-hub.seorganic-chemistry.org

Precursor Functionalization Routes to this compound

An alternative to direct borylation is the functionalization of a pre-existing molecule. A classic method for preparing boronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080) at low temperatures, followed by hydrolysis. sci-hub.se For this compound, this would involve the formation of 2-allyloxyphenyllithium or the corresponding Grignard reagent from 2-allyloxyhalobenzene, which is then reacted with a boron source like triisopropyl borate. guidechem.comorganic-chemistry.org

Another approach is the "precursor strategy," where a molecule is synthesized with a functional group that can be later converted to the desired moiety. nih.gov In the context of this compound, a precursor with a reactive site could be synthesized and subsequently transformed into the boronic acid group. This can be particularly useful for introducing multiple functionalities into a molecule. nih.govmdpi.com

Synthesis of this compound Esters and Boronates

Boronic acids are often converted to their ester or boronate derivatives for improved stability, purification, and handling. wikipedia.org These derivatives can also exhibit different reactivity in subsequent reactions.

Condensation Reactions with Polyols and Diols to Form Boronic Esters

Boronic acids readily undergo reversible condensation reactions with diols and polyols to form cyclic boronic esters. nsf.govchemrxiv.orgdiva-portal.org This reaction is an equilibrium process and is influenced by factors such as the pKa of the boronic acid and the diol, pH, and the steric and electronic properties of the reactants. chemrxiv.orgacs.org The formation of five-membered dioxaborolanes (from 1,2-diols) and six-membered dioxaborinanes (from 1,3-diols) is common. wikipedia.org

The reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form a pinacol boronate ester is a widely used derivatization method. This can be achieved by reacting this compound directly with pinacol, often with azeotropic removal of water to drive the equilibrium towards the ester product.

The general reaction is as follows:

This reversible nature of boronic ester formation has been exploited in various applications, including the development of dynamic materials and sensors. nsf.govchemrxiv.org

Transesterification Processes Involving this compound

Transesterification is another important process for modifying boronic esters. medtigo.comresearchgate.net In this reaction, an existing boronic ester is reacted with a different alcohol or diol, resulting in the exchange of the alkoxy or diol group. This process is typically catalyzed by an acid or a base. medtigo.com

For instance, a pinacol ester of this compound could be converted to a different boronic ester by reacting it with another diol in the presence of a suitable catalyst. The equilibrium of the reaction can be shifted by using an excess of the new diol or by removing one of the products from the reaction mixture. Transesterification allows for the fine-tuning of the properties of the boronic ester derivative for specific applications. The process is widely used in various fields, including the production of biodiesel, and the underlying principles can be applied to the modification of boronic esters. mdpi.comnih.gov

Derivatization from this compound Precursors

The preparation of this compound typically involves a multi-step sequence starting from simpler aromatic compounds. A common strategy is the borylation of an appropriate aryl precursor that already contains the allyloxy group.

One established method for synthesizing arylboronic acids is through the reaction of an aryl Grignard reagent with a borate ester, followed by acidic hydrolysis. nih.govorganic-chemistry.org For this compound, this would begin with 1-bromo-2-allyloxybenzene. This precursor is treated with magnesium to form the Grignard reagent, which then reacts with an electrophilic boron source like triisopropyl borate. Subsequent hydrolysis yields the target boronic acid. globalchemmall.com

Another powerful method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org In this approach, an aryl halide or triflate, such as 1-bromo-2-allyloxybenzene, is reacted with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This yields a boronate ester, which can be hydrolyzed to the boronic acid.

A generalized synthetic route starting from a precursor is detailed below:

| Step | Precursor | Reagents | Intermediate/Product | Description |

| 1 | 2-Bromophenol | Allyl bromide, K₂CO₃, Acetone | 1-Bromo-2-allyloxybenzene | Allylation of the phenolic hydroxyl group. |

| 2 | 1-Bromo-2-allyloxybenzene | 1. Mg or n-BuLi2. B(OiPr)₃3. H₃O⁺ | This compound | Formation of an organometallic intermediate followed by borylation and hydrolysis. nih.govglobalchemmall.com |

Preparation of Functionally Modified this compound Analogues

Once this compound is synthesized, it serves as a versatile platform for further functionalization. Modifications can be strategically directed to the allyloxy group, the phenyl ring, or the boronic acid moiety itself, enabling the creation of a diverse library of analogues.

Strategic Modification of the Allyloxy Moiety in this compound

The allyl group is a reactive handle amenable to various transformations. Palladium-catalyzed reactions are particularly effective for modifying this part of the molecule. For instance, intramolecular cyclization reactions can be triggered, leading to the formation of new heterocyclic structures.

Research has shown that derivatives of this compound can undergo intramolecular reactions. researchgate.netjst.go.jp For example, cinnamyloxyphenylboronic acid pinacol esters—analogues where the allyl group is substituted—can undergo a palladium-catalyzed reaction to yield 1,3-diarylpropene derivatives with a newly formed phenolic hydroxyl group. researchgate.netresearchgate.net This occurs through the coupling of a π-allyl palladium intermediate to the boron-substituted position. researchgate.net Such transformations highlight the potential to convert the allyloxy group into more complex structures, including the synthesis of benzofurans.

| Starting Material Type | Catalyst System | Reaction Type | Product Type | Ref. |

| Cinnamyloxyphenylboronic acid pinacol ester | Hydrazone-Pd(OAc)₂ | Intramolecular Allylic Arylation | 1,3-Diarylpropene derivative | researchgate.netresearchgate.net |

| Vinyl/Aryl Iodide with Alkenol | Palladium catalyst with bipyridine ligand | Intramolecular Redox-Relay Heck Cyclization | 5-7 Membered Heterocycles | rsc.org |

| Vinyl Cyclopropanecarboxamide | Palladium(II) catalyst | Intramolecular aza-Wacker-type Cyclization | Aza[3.1.0]bicycles | nih.gov |

Selective Functionalization of the Phenyl Ring in this compound

Introducing additional substituents onto the phenyl ring of this compound can be achieved through electrophilic aromatic substitution reactions such as halogenation, nitration, or acylation. The position of the new substituent is directed by the existing allyloxy and boronic acid groups.

The boronic acid group, -B(OH)₂, is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution. vaia.compressbooks.pub This is due to the electron-deficient nature of the boron atom, which withdraws electron density from the ortho and para positions of the ring through resonance. pressbooks.pub Conversely, the allyloxy group is an activating, ortho-para directing group. The interplay between these two opposing effects determines the final regioselectivity of the substitution.

In a related system, the nitration of 2-allylphenol (B1664045) followed by selective bromination with N-bromosuccinimide (NBS) has been demonstrated, showcasing a method to introduce nitro and bromo groups onto the ring. nih.gov Similar strategies can be applied to this compound, although the specific outcomes will depend on the precise reaction conditions. Halogenation can also be achieved using reagents like dibromoisocyanuric acid or N-iodosuccinimide (NIS). tcichemicals.com

| Reaction Type | Reagent(s) | Expected Outcome/Directing Influence |

| Nitration | HNO₃/H₂SO₄ | Substitution on the phenyl ring, regioselectivity influenced by both -O-allyl (ortho, para-directing) and -B(OH)₂ (meta-directing) groups. nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Selective bromination of the aromatic ring. nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Introduction of an iodine atom onto the phenyl ring. tcichemicals.com |

| Hydroxylation | H₂O₂ / HBr | Ipso-hydroxylation can convert the boronic acid to a phenol (B47542), which can be followed by bromination. rsc.org |

Diversification at the Boronic Acid Group of this compound

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its role in the Suzuki-Miyaura cross-coupling reaction and its ability to form reversible esters.

Boronate Ester Formation: Boronic acids readily react with diols, such as pinacol or ethylene (B1197577) glycol, to form cyclic boronate esters. wikipedia.org These esters are often more stable, easier to handle, and more compatible with various reaction conditions than the free boronic acids. nih.gov A particularly useful class of protecting groups are N-methyliminodiacetic acid (MIDA) boronates, which are exceptionally stable and can be deprotected under mild aqueous basic conditions, allowing for iterative cross-coupling strategies. nih.gov

Suzuki-Miyaura Cross-Coupling: The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the aryl group of the boronic acid and an organohalide. nih.gov this compound can be coupled with various aryl or vinyl halides/triflates to generate complex biaryl or styrenyl structures.

Other Transformations: The boronic acid moiety can undergo other useful transformations. For example, it can be converted to a phenol through oxidation, a reaction often achieved with reagents like hydrogen peroxide. rsc.org It can also participate in Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds. wikipedia.org

| Transformation | Reagents | Product Type | Description |

| Esterification | Pinacol, molecular sieves | Pinacol boronate ester | Protection of the boronic acid, enhancing stability. nih.gov |

| Esterification | N-Methyliminodiacetic acid (MIDA) | MIDA boronate ester | Formation of a highly stable ester for controlled, iterative synthesis. nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd catalyst, Base | Biaryl or Styrenyl compound | C-C bond formation. nih.gov |

| Oxidation (Ipso-hydroxylation) | H₂O₂, NaOH | Phenol | Replacement of the boronic acid group with a hydroxyl group. rsc.org |

| Chan-Lam Coupling | N-H or O-H compound, Cu(II) catalyst | Aryl amine or Aryl ether | C-N or C-O bond formation. wikipedia.org |

Reactivity and Catalytic Transformations Involving 2 Allyloxyphenylboronic Acid

Palladium-Catalyzed Coupling Reactions of 2-Allyloxyphenylboronic Acid

Palladium catalysts are instrumental in activating this compound for several key transformations, including the widely utilized Suzuki-Miyaura cross-coupling and various allylic functionalization reactions. These processes are fundamental in synthetic organic chemistry for the construction of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Applications with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. fishersci.co.ukwikipedia.org this compound serves as the organoboron partner in these reactions, offering a pathway to a diverse range of substituted aromatic and unsaturated compounds. The reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. fishersci.co.uknih.govuwindsor.ca

The general catalytic cycle involves three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgprinceton.edu

In the realm of Suzuki-Miyaura reactions, the arylation of this compound with various aryl halides is a key application for synthesizing biaryl compounds. nih.govnih.govrsc.org This transformation is significant for creating complex molecular scaffolds found in pharmaceuticals, natural products, and advanced materials. nih.govnih.govnsf.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) [Pd(OAc)2] is a commonly used catalyst precursor. academie-sciences.fr The reaction's efficiency can be influenced by the nature of the aryl halide, with reactivity generally following the order of I > Br > OTf >> Cl. fishersci.co.ukmdpi.com

Table 1: Examples of Palladium-Catalyzed Arylation Reactions

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2/DAB-Cy | Aryl bromides | Cs2CO3 | Not Specified | Not Specified | Good | researchgate.net |

| LaPO4·Pd | Aryl bromides | K2CO3 | H2O | 80 | High | nih.gov |

| Pd(OH)2 | Substituted bromobenzene | Potassium phosphate (B84403) | Not Specified | 65 | Rational | nih.gov |

| Pd(OAc)2/Ligand 1 | Aryl bromides | Cs2CO3 | 1,4-dioxane | 100 | Good | academie-sciences.fr |

| Pd(acac)2/BrettPhos | Nitroarenes | K3PO4·nH2O | 1,4-dioxane | 130 | 41-84 | mdpi.com |

| Polymer-supported Pd–NHC | 1-Aryltriazenes | BF3·OEt2 | Not Specified | Room Temp | Good to Excellent | beilstein-journals.org |

This table presents a selection of reported conditions and is not exhaustive.

The Suzuki-Miyaura reaction can also be employed for the alkenylation of this compound, leading to the synthesis of stilbenes and other vinylarenes. nih.govum.essioc-journal.cn These compounds are of interest for their biological activities and applications in materials science. um.es The reaction couples this compound with vinyl halides or triflates.

Palladium catalysts, often in conjunction with specific ligands, facilitate this transformation. organic-chemistry.orgorganic-chemistry.org The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. For example, the use of Pd(P(o-Tol)3)2 has been shown to retain the Z-olefin geometry of the starting vinyl halide in many cases. organic-chemistry.org

Table 2: Catalytic Systems for Alkenylation Reactions

| Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)2/P(o-tolyl)3 | Alkenes | Heck coupling in acetonitrile (B52724) | mdpi.com |

| Pd(II) catalysis | Organoboron compounds and alkenes | Pd(0) reoxidized by molecular oxygen | organic-chemistry.org |

| [Ru(p-cymene)Cl2]2/triethylphosphine | Aryl bromides and 2-arylacrylic acids | Forms (Z)-diarylacrylic acids | organic-chemistry.org |

| Pd(OAc)2 | 5-aryl-1-methylimidazoles and styrenes | Dehydrogenative C-2 alkenylation | mdpi.com |

| Pd-catalyzed | Benzoic acids and MBH alcohols | Carboxylate-directed C-H alkenylation | rsc.org |

This table highlights various catalytic approaches to alkenylation and is not limited to this compound specifically but demonstrates the broader context of such reactions.

While less common than arylation and alkenylation, the Suzuki-Miyaura reaction can, in principle, be extended to alkynylation, coupling this compound with alkynyl halides. mdpi.combeilstein-journals.org However, the Sonogashira coupling is more frequently employed for the synthesis of aryl alkynes. mdpi.combeilstein-journals.org In the context of Suzuki-type reactions, palladium catalysts are used to facilitate the formation of the C(sp²)-C(sp) bond. beilstein-journals.orgnih.gov

Research has shown that palladium-catalyzed alkynylation can be achieved under various conditions, often requiring a copper co-catalyst, similar to the Sonogashira reaction. mdpi.comrsc.org The development of efficient and selective palladium-catalyzed alkynylation methods continues to be an active area of research. chemrxiv.org

Alkenylation Reactions Utilizing this compound

Allylic Arylation and Related Transformations Catalyzed by Palladium

The allyl group in this compound can participate directly in palladium-catalyzed reactions, most notably in allylic arylation. researchgate.netresearchgate.net This transformation involves the formation of a π-allyl palladium intermediate, which then couples with an aryl nucleophile.

In intermolecular allylic functionalization, the allyl group of one molecule reacts with a separate nucleophilic partner. rsc.orgnih.govnih.gov In the case of this compound derivatives, intramolecular reactions are also possible where the arylboronic acid moiety itself can act as the nucleophile. researchgate.net

However, for intermolecular reactions, an external arylating agent, such as an arylboronic acid, can be used. researchgate.net Palladium catalysts, often in combination with specific ligands like hydrazones, have been shown to be effective for the allylic arylation of allylic ethers. researchgate.net These reactions can proceed under mild conditions and provide access to 1,3-diarylpropene derivatives. researchgate.netresearchgate.net The reaction mechanism typically involves the formation of a π-allyl palladium complex from the allylic ether, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. researchgate.netmdpi.com

Table 3: Conditions for Palladium-Catalyzed Intermolecular Allylic Arylation

| Catalyst System | Allylic Substrate | Arylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Hydrazone-Pd(OAc)2 | Cinnamyl phenyl ether derivatives | Arylboronic acids | Synthesis of 1,3-diarylpropenes | researchgate.net |

| Pd(TFA)2/KOH | β-substituted allylic halides | Arylboronic acids | Reaction in neat water, ligand-free | researchgate.net |

| Pd(OAc)2/diazabutadiene | Allylic aryl ether | Arylboronic acids | Smooth reaction progression | researchgate.net |

| Rhodium-catalyzed | Racemic allylic electrophiles | Aryl boronic acids | Asymmetric Suzuki-Miyaura coupling | nih.govnih.gov |

| Palladium-catalyzed | Allylic benzoates | Hypervalent arylsiloxane derivatives | Complete inversion of configuration | organic-chemistry.org |

This table provides examples of various catalytic systems for intermolecular allylic arylation, illustrating the breadth of possibilities in this area.

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form heterocyclic compounds. These reactions often utilize a palladium catalyst to facilitate the formation of a new ring structure. For instance, a hydrazone-palladium catalyst system has been shown to be effective in the one-molecule reaction of allyloxyphenylboronic acid derivatives, leading to the formation of allylphenol derivatives. researchgate.net This type of reaction proceeds via a π-allyl-palladium intermediate. researchgate.net The use of specific ligands, such as hydrazones, can be more effective than traditional phosphine-type ligands for certain palladium-catalyzed annulations. researchgate.net

Phase-transfer catalysts have also been employed for the intramolecular cyclization of related compounds, offering an environmentally friendly and efficient method for creating benzo[b]furan derivatives. scirp.org These reactions highlight the utility of the allyloxy group in forming new carbon-oxygen bonds within the same molecule.

Other Palladium-Mediated Processes Utilizing this compound

Beyond intramolecular cyclizations, this compound and its derivatives are involved in other palladium-mediated processes. These include cross-coupling reactions where the boronic acid moiety reacts with various organic halides or other electrophiles. Palladium on carbon (Pd/C) has been a widely used catalyst for such reactions since the pioneering work on Heck and Suzuki-Miyaura couplings. mdpi.com

Palladium(0) complexes can catalyze the direct cross-coupling of allylic alcohols with arylboronic acids, a process that is both atom-economical and environmentally benign as it avoids the pre-formation of allyl halides. rsc.org The Lewis acidity of the organoboron reagent is crucial for this transformation. rsc.org Additionally, palladium-catalyzed addition of arylboronic acids to aldehydes presents a method to form secondary alcohols. organic-chemistry.org A notable finding is the essential role of a catalytic amount of chloroform (B151607) for the activity of the palladium(0) complex in this specific reaction. organic-chemistry.org

Hydrazone-palladium catalyst systems have also proven effective in the allylic arylation of allylic aryl ethers with arylboronic acids, yielding 1,3-diarylpropene derivatives. researchgate.net

Copper-Catalyzed Reactions of this compound

Copper catalysts offer a complementary and often more sustainable alternative to palladium for mediating reactions of arylboronic acids.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Trifluoromethylation, N-Arylation)

Trifluoromethylation: The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule, making copper-catalyzed trifluoromethylation of arylboronic acids a valuable transformation. frontiersin.org A practical method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and tert-butyl hydroperoxide (TBHP) at room temperature. organic-chemistry.orgrsc.org This reaction generates trifluoromethyl radicals in situ and is tolerant of various functional groups. organic-chemistry.orgnih.gov The use of CuCl in a mixed solvent system often provides high yields for electron-neutral and electron-rich substrates. organic-chemistry.org

N-Arylation: Copper-catalyzed N-arylation, a variant of the Chan-Lam coupling, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction can be performed under mild, ligand- and base-free conditions in the open air, making it highly practical for synthesizing N-arylated 2-amino-N-heterocycles. rsc.org The process is also effective for the N-arylation of glucosamines and other amines, often with high stereoselectivity. rsc.orgbeilstein-journals.org Mechanistic studies suggest the involvement of a copper(I) amidate complex in the activation of the aryl halide. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Trifluoromethylation | CuCl, CF3SO2Na, TBHP | Room temperature, proceeds via CF3 radicals, tolerates diverse functional groups. | organic-chemistry.orgrsc.org |

| N-Arylation | Cu(OAc)2 or CuSO4 | Often ligand- and base-free, can be performed in air, applicable to various amines. | rsc.orgrsc.org |

Homocoupling Reactions of this compound and Related Boronic Acids

The copper-catalyzed homocoupling of arylboronic acids leads to the formation of symmetrical biaryl compounds. Understanding this reaction is crucial as it can be an undesired side reaction in cross-coupling processes. mdpi.comnih.gov The reaction mechanism can involve a B-to-Cu(II) transmetalation, facilitated by a coordinating base, followed by a coupled transmetalation-electron transfer between organocopper(II) dimers to form a bis-organocopper(III) complex that undergoes reductive elimination. mdpi.comnih.gov In some systems, a photocatalytic approach using a Cu(II)-vitamin C complex immobilized on titanium dioxide nanoparticles has been developed for the homocoupling of arylboronic acids under visible light irradiation. semanticscholar.org

Azide (B81097) Formation from Arylboronic Acids Including this compound

Aryl azides are valuable intermediates in organic synthesis, particularly for the construction of 1,2,3-triazoles via "click chemistry." nih.gov A mild and efficient method for the synthesis of aryl azides from arylboronic acids involves a copper(II)-catalyzed reaction with sodium azide (NaN3). nih.gov This reaction is applicable to a wide range of aryl and heteroaryl boronic acids, as well as their corresponding boronate esters and potassium organotrifluoroborate salts. nih.gov The resulting aryl azides can often be used in subsequent cycloaddition reactions without extensive purification. nih.gov

Petasis-Borono Mannich Reaction with this compound

The Petasis-Borono Mannich (PBM) reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgmdpi.com This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance for a wide range of functional groups. wikipedia.orgmdpi.comnih.gov

When this compound is used in a Petasis reaction, it allows for the synthesis of α-amino acids and their derivatives. nih.gov The reaction can be performed under mild conditions and often exhibits high diastereoselectivity, particularly when using chiral α-hydroxy aldehydes. wikipedia.org The mechanism is believed to involve the formation of a boronate intermediate which then undergoes an intramolecular transfer of the aryl group to an in situ-formed iminium ion. wikipedia.org Various catalysts, including lanthanum triflate and chiral BINOL derivatives, have been employed to promote the reaction and induce enantioselectivity. mdpi.commdpi.com

| Catalyst/Promoter | Key Features | Product Type | Reference |

|---|---|---|---|

| None (Catalyst-free) | Mild, tolerates multifunctional scaffolds. | Substituted amines, α-amino acids. | wikipedia.orgmdpi.com |

| La(OTf)3 (Microwave) | High yields of tertiary amines. | Tertiary amines. | mdpi.com |

| Chiral BINOL | Enantioselective synthesis of alkylaminophenols. | Chiral alkylaminophenols. | mdpi.commdpi.com |

| Pd(TFA)2 with chiral bis(oxazoline) ligand | Highly enantioselective for α-arylglycines. | α-Arylglycines. | nih.govmdpi.com |

Synthesis of α-Substituted Amine Derivatives via Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, provides a direct route to α-substituted amines. wikipedia.orgorganic-chemistry.org this compound can serve as the organoboronic acid component in this transformation. The reaction typically proceeds by the condensation of the amine and the carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

In the context of this compound, the reaction with an amine and an aldehyde, such as glyoxylic acid, leads to the formation of the corresponding α-amino acid derivative. organic-chemistry.org The reaction is valued for its operational simplicity, often proceeding under mild conditions without the need for anhydrous or inert atmospheres, and its ability to tolerate a variety of functional groups. wikipedia.orgmdpi.com The use of chiral amines or aldehydes in the Petasis reaction can induce stereocontrol, leading to the synthesis of enantioenriched α-amino acids and their derivatives. wikipedia.orgsioc-journal.cn

Scope and Limitations with Various Amine and Aldehyde Components in Petasis Reaction

The versatility of the Petasis reaction using this compound is largely dependent on the compatibility of the amine and aldehyde components. A broad range of amines, including primary and secondary amines, anilines, and hydrazines, can be successfully employed. organic-chemistry.org Similarly, a variety of aldehydes, particularly those containing a coordinating group like α-hydroxyaldehydes or glyoxylic acid, are effective substrates. organic-chemistry.orgmdpi.com The presence of such a group is often crucial for the reaction to proceed efficiently, as it can coordinate to the boron atom, facilitating the transfer of the aryl group. mdpi.com

However, there are limitations to the scope of the reaction. For instance, the use of ketones instead of aldehydes can be challenging, often requiring modified reaction conditions or catalysts to achieve good yields. researchgate.net The electronic properties of the boronic acid can also play a role; electron-rich arylboronic acids tend to be more reactive than their electron-poor counterparts, although transition-metal catalysis can sometimes overcome this limitation. nih.gov Furthermore, while the Petasis reaction is known for its functional group tolerance, highly sensitive groups may not be compatible without proper protection strategies. mdpi.com The choice of solvent can also significantly impact the reaction outcome, with solvents like dichloromethane (B109758) and DMSO being commonly used. mdpi.commdpi.com

Table 1: Examples of Amine and Aldehyde Scope in Petasis-type Reactions

| Amine Component | Aldehyde Component | Boronic Acid Component | Catalyst/Conditions | Product Type | Reference |

| Secondary Amines (e.g., Morpholine) | Salicylaldehydes | (2-chlorophenyl)boronic acid | La(OTf)₃, Microwave | Tertiary Amines | mdpi.com |

| Sulfonamides | Glyoxylic Acid | Arylboronic Acids | Pd(II)/Chiral Ligand | α-Arylglycines | nih.gov |

| D-Glucosamine | Glyoxylic Acid | Alkenylboronic Acids | None | N-Glycosyl α-amino acids | nih.gov |

| tert-Butylsulfinamide | Glyoxylic Acid | Vinylboronic Acids | InBr₃ | β,γ-Unsaturated α-amino acids | mdpi.com |

| Indoline | Glyoxylic Acid | Boronic Acid | TFA, DCM | Indoline-derived Glycine | mdpi.com |

This table presents a general overview of the scope of the Petasis reaction with various components and is not specific to this compound, but illustrates the types of transformations possible.

Chelation-Assisted Reactivity and Supramolecular Self-Assembly of this compound Systems

The allyloxy group in this compound can play a significant role in modulating its reactivity through chelation. mdpi.com The oxygen atom of the allyloxy group can coordinate to the boron atom, particularly in the presence of a suitable Lewis base or under conditions that favor the formation of a tetracoordinate boron species. This intramolecular coordination can influence the electronic properties and steric environment of the boronic acid, thereby affecting its participation in catalytic cycles. Chelation assistance is a well-established strategy for achieving high efficiency and site-selectivity in transition-metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netrsc.org While specific studies on this compound are not detailed in the provided results, the principle of chelation-assistance is broadly applicable. nih.gov

Furthermore, the bifunctional nature of this compound, possessing both a hydrogen-bond-donating boronic acid group and a potentially coordinating allyloxy group, makes it a candidate for participation in supramolecular self-assembly. mdpi.com Boronic acids are known to form reversible covalent bonds with diols, and this property has been exploited in the design of responsive materials and sensors. univ-rennes.fr The interplay of hydrogen bonding, potential π-π stacking of the phenyl rings, and coordinative interactions could lead to the formation of well-ordered supramolecular architectures in solution or in the solid state. mdpi.comrsc.orgtus.ac.jp These assemblies can be influenced by external stimuli such as pH, temperature, or the presence of specific guest molecules, leading to dynamic systems with potential applications in materials science and nanotechnology. mdpi.comnih.gov

Radical Reactions and Single-Electron Transfer Processes Involving this compound

While boronic acids are more commonly associated with ionic, two-electron reaction pathways, they can also participate in radical reactions. libretexts.org Radical reactions are initiated by the homolytic cleavage of a bond to form radical intermediates, which are highly reactive species with an unpaired electron. rutgers.edulkouniv.ac.in These reactions can be initiated thermally, photochemically, or through chemical initiators. rutgers.edu

In the context of this compound, both the boronic acid moiety and the allyl group could potentially be involved in radical processes. For instance, organoboranes can undergo single-electron transfer (SET) with suitable oxidants or reductants to generate radical species. nih.govthieme-connect.de The SET process involves the transfer of a single electron, leading to the formation of a radical ion pair. nih.govuva.nl Theoretical and experimental studies have shown that hydroxyl radicals (•OH) can initiate SET from certain organic molecules, leading to the formation of radical cations and subsequent carbocation intermediates. rsc.org Although direct evidence for this compound in such reactions is not provided, the general principles of radical chemistry suggest its potential participation. libretexts.orgmasterorganicchemistry.comsavemyexams.com The allyl group itself is susceptible to radical addition and hydrogen abstraction reactions. lkouniv.ac.in

Mechanistic Insights into Reactions of 2 Allyloxyphenylboronic Acid

Elucidation of Palladium-Catalyzed Reaction Mechanisms Involving 2-Allyloxyphenylboronic Acid

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions with this compound has been a fruitful area of research. The catalytic cycle typically involves a sequence of fundamental steps, including oxidative addition, transmetalation, and reductive elimination.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions commences with the oxidative addition of an organic halide to a Pd(0) complex. nih.govcaltech.edulibretexts.org This step forms a Pd(II) intermediate, which is central to the subsequent transformations. caltech.edu While many palladium-catalyzed reactions are initiated by oxidative addition, the subsequent transmetalation step, where an organic group is transferred from an organometallic reagent like a boronic acid to the palladium center, is a distinctive feature. nih.gov

In the context of this compound, the boronic acid moiety serves as the organometallic donor. The transmetalation step involves the transfer of the 2-allyloxyphenyl group to the Pd(II) center, displacing a halide or other leaving group. nih.gov The efficiency of this step can be influenced by various factors, including the nature of the base and ligands present in the reaction mixture. For instance, in palladium-catalyzed allylic arylation of allylic esters with arylboronic acids, a phosphine-free hydrazone-palladium catalyst system has been found to be effective. researchgate.net

The process can be envisioned as follows:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) to form an arylpalladium(II) halide intermediate, [LnP-d(Ar)(X)]. caltech.edulibretexts.org

Transmetalation: The this compound, often activated by a base to form a boronate species, then reacts with the arylpalladium(II) halide. This results in the formation of a diarylpalladium(II) intermediate, [LnP-d(Ar)(2-allyloxyphenyl)], and the release of a boron-containing byproduct. nih.gov

Mechanistic studies on related systems, such as the cross-coupling of homoallylic tosylates with boronic acids, support a stereoinvertive SN2-type oxidative addition of the electrophile to the Pd(0) center. ucmerced.edu

Following transmetalation, the diarylpalladium(II) intermediate undergoes reductive elimination, a crucial step where a new carbon-carbon bond is formed, and the desired cross-coupled product is released. caltech.edunumberanalytics.com This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. caltech.edunumberanalytics.com

The catalytic cycle can be summarized as:

Pd(0) + Ar-X → [LnP-d(II)(Ar)(X)] (Oxidative Addition)

[LnP-d(II)(Ar)(X)] + 2-Allyloxyphenyl-B(OH)₂ → [LnP-d(II)(Ar)(2-Allyloxyphenyl)] + XB(OH)₂ (Transmetalation)

[LnP-d(II)(Ar)(2-Allyloxyphenyl)] → Ar-(2-Allyloxyphenyl) + Pd(0) (Reductive Elimination)

The regenerated Pd(0) species can then initiate another cycle, making the process catalytic. caltech.edu

Ligands play a pivotal role in modulating the reactivity and selectivity of palladium catalysts. researchgate.net They can influence the rate of oxidative addition, transmetalation, and reductive elimination. In reactions involving allylic compounds, the formation of π-allyl-palladium intermediates is a key mechanistic feature. researchgate.net

For instance, in the palladium-catalyzed reaction of allylic compounds, hydrazone ligands have been shown to be effective, sometimes more so than traditional phosphine-type ligands. researchgate.net These ligands can facilitate the formation of π-allyl-palladium intermediates, which are central to allylic arylation reactions. researchgate.net

In intramolecular reactions of this compound derivatives, a hydrazone-palladium catalyst can promote a reaction that affords allylphenol derivatives. researchgate.net This transformation likely proceeds through the formation of a π-allyl-palladium intermediate. The mechanism can involve an alkene-mediated SN2-type oxidative addition, followed by β-hydride elimination to form a diene-Pd-H complex. Subsequent migratory insertion into the Pd-hydride bond generates the stabilized π-allyl intermediate. ucmerced.edu This intermediate can then undergo transmetalation and reductive elimination to yield the final product. ucmerced.edu

| Catalyst System | Key Intermediate | Reaction Type | Product |

| Hydrazone-Palladium | π-Allyl-Palladium | Intramolecular reaction of this compound derivatives | Allylphenol derivatives researchgate.net |

| Pd(0)/N,N-type ligand | π-Allyl-Palladium | Cross-coupling of homoallylic tosylates with boronic acids | Allylic C-H functionalization product ucmerced.edu |

Reductive Elimination and Catalyst Regeneration Cycles

Mechanistic Studies of Copper-Catalyzed Transformations of Boronic Acids

Copper catalysis has emerged as a valuable alternative and complement to palladium-catalyzed reactions, particularly for C-C and C-heteroatom bond formations. mdpi.com The mechanisms of copper-catalyzed reactions involving boronic acids, however, can differ significantly from their palladium counterparts.

The copper-catalyzed homocoupling of boronic acids is an important transformation that can occur under mild conditions. mdpi.com Mechanistic studies have focused on understanding the transmetalation step from boron to copper.

The presence of a coordinating base, such as hydroxide (B78521) or methoxide, is crucial for enabling the B-to-Cu(II) transmetalation from an aryl boronic acid to a copper(II) salt like CuCl₂. mdpi.comnih.govresearchgate.net This process is believed to proceed through the formation of mixed Cu-(μ-OH)-B intermediates. mdpi.comnih.govresearchgate.net

Interestingly, a second B-to-Cu transmetalation to form a bis-aryl Cu(II) complex is considered unfavorable. mdpi.comnih.govresearchgate.net Instead, it is proposed that organocopper(II) dimers undergo a coupled transmetalation-electron transfer (TET) process. mdpi.comnih.govresearchgate.net This leads to the formation of bis-organocopper(III) complexes, which can readily undergo reductive elimination to yield the homocoupling product. mdpi.comnih.govresearchgate.net

| Reaction Step | Description | Key Species |

| Initial Transmetalation | Boron-to-Copper(II) transfer of the aryl group. | Aryl boronic acid, Cu(II) salt, coordinating base, Cu-(μ-OH)-B intermediate mdpi.comnih.govresearchgate.net |

| Dimerization & TET | Formation of organocopper(II) dimers followed by a coupled transmetalation-electron transfer. | Organocopper(II) dimers, bis-organocopper(III) complexes mdpi.comnih.govresearchgate.net |

| Reductive Elimination | Formation of the symmetrical biphenyl (B1667301) product from the Cu(III) complex. | Bis-organocopper(III) complex mdpi.comnih.govresearchgate.net |

Copper catalysts are versatile in mediating oxidative coupling reactions. researchgate.net In the context of the Chan-Lam coupling, which forms aryl carbon-heteroatom bonds, the reaction can be induced by a stoichiometric amount of copper(II) or a catalytic amount of a copper catalyst that is reoxidized by an oxidant like air. organic-chemistry.org

Mechanistic studies of Cu(II)-catalyzed oxidative cross-coupling between arenes and boronic acids suggest a sequence involving:

Electrophilic metalation of the arene by Cu(II). researchgate.net

Transmetalation of the arylboronate to the resulting arylcopper(II) species. researchgate.net

A redox reaction between the newly formed diarylcopper(II) and another arylcopper(II) to generate an arylcopper(III) species and a Cu(I) species. researchgate.net

Reductive elimination from the arylcopper(III) intermediate to form the cross-coupled product. researchgate.net

Under aerobic conditions, the Cu(I) ions are re-oxidized to Cu(II) by oxygen, thus regenerating the active catalyst. researchgate.net In some copper-catalyzed oxidative coupling reactions, the formation of a Cu(II) complex, which then disproportionates to an aryl Cu(III) and Cu(I) in the presence of the boronic acid, has been identified as a key part of the catalytic cycle. nih.gov Facile elimination from the Cu(III) species then yields the final product. nih.gov

B-to-Copper Transmetalation Pathways in Homocoupling Reactions

Understanding the Intrinsic Role of the Boronic Acid Group in Catalysis

The boronic acid group, R-B(OH)₂, is a versatile functional group in organic chemistry, acting as a cornerstone for a multitude of chemical transformations. Its utility stems from the unique electronic properties of the boron atom. Boronic acids primarily function as Lewis acids, capable of forming reversible covalent complexes with Lewis bases such as hydroxide anions and other electron-donating groups containing oxygen or nitrogen. rsc.org This ability to interact with molecules bearing vicinal (1,2) or sometimes (1,3) substituted Lewis base donors, like sugars and amino acids, is a key feature of their chemistry. researchgate.net

In the context of catalysis, the boronic acid moiety can activate substrates through several distinct modes. Although widely recognized for their role as reagents in transition metal-catalyzed reactions, they are increasingly being used as catalysts themselves. researchgate.net The concept of boronic acid catalysis (BAC) leverages the formation of reversible covalent bonds with hydroxy groups to facilitate either electrophilic or nucleophilic activation in various organic reactions. researchgate.netpku.edu.cn For instance, boronic acid catalysts can activate carboxylic acids, promoting the formation of amides from amines under mild conditions. researchgate.netpku.edu.cn They can also activate alcohols to generate carbocation intermediates, which can then participate in selective reactions like Friedel-Crafts alkylations. researchgate.net

| Role | Mechanism of Action | Typical Reaction | Reference |

|---|---|---|---|

| Lewis Acid Catalyst | Forms reversible covalent bonds with hydroxyl groups, activating them for nucleophilic attack or ionization. | Amide synthesis from carboxylic acids and amines, Friedel-Crafts reactions. | researchgate.netpku.edu.cn |

| Cross-Coupling Reagent | Transfers an organic group to a transition metal catalyst (e.g., Palladium) via transmetalation. | Suzuki-Miyaura cross-coupling for C-C bond formation. | rsc.orgresearchgate.net |

| Complexing Agent | Forms stable, reversible complexes with diols and other polyols. | Saccharide sensing and transport. | researchgate.net |

| Dehydration Promoter | Acts as a catalyst for the elimination of water. | Direct condensation reactions. | nih.gov |

Influence of the Allyloxy Moiety on Reaction Pathways and Selectivity

The presence of the allyloxy group ortho to the boronic acid in this compound introduces a second reactive site within the same molecule, profoundly influencing its reaction pathways. This bifunctional arrangement paves the way for efficient intramolecular reactions, where the two groups interact to form new cyclic structures. researchgate.net Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the high effective concentration of the reacting partners, which reduces the entropic cost of reaching the transition state. researchgate.net

In the case of this compound and its derivatives, the most significant reaction pathway influenced by the allyloxy moiety is palladium-catalyzed intramolecular C-C bond formation. Research has shown that allyloxyphenylboronic acid derivatives can undergo a hydrazone-palladium catalyzed "one-molecular reaction" to produce the corresponding allylphenol derivatives. researchgate.net This transformation is effectively an intramolecular allylic arylation. The reaction proceeds via a mechanism where the palladium catalyst activates the allylic system, likely forming a π-allylpalladium intermediate. mdpi.com Simultaneously, the boronic acid group serves as the internal arylating agent, undergoing transmetalation to the palladium center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The selectivity of these reactions is highly dependent on the catalyst system, including the choice of ligands and reaction conditions. For example, in related intramolecular C-H arylations, the use of specific phosphine (B1218219) ligands with a palladium acetate (B1210297) catalyst has been shown to dramatically improve the yield of the cyclized product. beilstein-journals.org The structure of the substrate itself also plays a crucial role. The ortho-disposition of the allyloxy and boronic acid groups is essential for facilitating the cyclization. Variations in the substitution pattern on the aromatic ring or the allyl group can impact the electronic and steric environment, thereby affecting reaction rates and selectivity. The outcome of these reactions highlights the allyloxy group's role in directing the reactivity of the molecule towards specific, often complex, cyclic architectures that would be difficult to access through intermolecular strategies.

| Precursor Substrate | Catalyst System | Ligand | Yield of Cyclized Product (%) | Reference |

|---|---|---|---|---|

| N-(2-bromophenyl)-2-quinolinecarboxyamide | Pd(OAc)₂ (10 mol %) | None | 42 | beilstein-journals.org |

| N-(2-bromophenyl)-2-quinolinecarboxyamide | Pd(OAc)₂ (10 mol %) | PPh₃ | 94 | beilstein-journals.org |

| N-(2-bromophenyl)picolinamide | Pd(OAc)₂ (10 mol %) | PPh₃ | 70 | beilstein-journals.org |

| N-(2-bromophenyl)-6-methylpicolinamide | Pd(OAc)₂ (10 mol %) | PPh₃ | 77 | beilstein-journals.org |

| N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide | Pd(OAc)₂ (10 mol %) | PPh₃ | 87 | beilstein-journals.org |

Advanced Applications of 2 Allyloxyphenylboronic Acid As a Molecular Synthon

Building Block for Complex Molecule Synthesis

The dual functionality of 2-allyloxyphenylboronic acid makes it an invaluable tool for synthetic chemists aiming to construct sophisticated molecular architectures. Both the boronic acid and the allyl group can participate in a variety of transformations, often with high selectivity and efficiency.

The boronic acid group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon (C-C) bonds. uwindsor.ca This reaction couples the boronic acid with a range of organic halides or triflates to produce biaryls, vinylarenes, and other conjugated systems that are prevalent in many functional molecules. uwindsor.casigmaaldrich.comorganic-chemistry.org The mild reaction conditions and tolerance of a wide variety of functional groups make the Suzuki-Miyaura coupling particularly advantageous. uwindsor.cayonedalabs.com

The this compound molecule can utilize its boronic acid function to couple with an aryl or vinyl (pseudo)halide, thereby extending the carbon skeleton from the phenyl ring. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate (formed by activating the boronic acid with a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

Furthermore, the allyl group itself offers a reactive handle for additional C-C bond formation. For instance, it can undergo a Claisen rearrangement, a chiba-u.jpchiba-u.jp-sigmatropic rearrangement, to form an ortho-allyl phenol (B47542) derivative. alfa-chemistry.com This reaction, which can be thermally or Lewis-acid-catalyzed, proceeds through a concerted mechanism and is a highly efficient way to introduce an allyl group onto the aromatic ring, thereby constructing a more complex carbon framework. alfa-chemistry.com

| Reaction Type | Functional Group | Coupling Partner | Key Features | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Boronic Acid | Aryl/Vinyl Halides/Triflates | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. uwindsor.caorganic-chemistry.org | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃). sigmaaldrich.comyonedalabs.com | Biaryls, Arylalkenes |

| Claisen Rearrangement | Allyl Ether | (Intramolecular) | chiba-u.jpchiba-u.jp-Sigmatropic rearrangement; high atom economy. alfa-chemistry.com | Heat or Lewis Acid. alfa-chemistry.com | ortho-Allyl Phenol |

| Allylic Arylation | Allyl Ether | Aryl Boronic Acid | Forms C-C bond at the allylic position. | Hydrazone-Palladium catalyst. researchgate.net | Arylated Allylic Compound |

The boronic acid functional group is pivotal in supramolecular chemistry, primarily due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create boronate esters. mdpi.comdeakin.edu.au This dynamic covalent chemistry is a cornerstone of self-assembly processes used to construct large, well-defined structures like macrocycles and molecular cages. deakin.edu.auwikipedia.org

This compound can be used as a monomeric unit in the template-directed synthesis of macrocycles. For example, boronic acids can be trimerized around a hexaol template through the formation of boronic esters. rsc.org The allyl groups on the periphery of this assembly can then be subjected to ring-closing metathesis to form a trimacrocycle. rsc.org Subsequent cleavage of the boronic ester linkage liberates the template and yields a macrocycle with inwardly directed boronic acid functionalities, capable of recognizing and binding polyol guests. rsc.org

These self-assembly strategies, which rely on the reversible nature of non-covalent interactions and dynamic covalent bonds, are inspired by biological systems and allow for the creation of complex host-guest systems and mechanically-interlocked molecules. wikipedia.orgcsic.es

Construction of Intricate Carbon Frameworks via Cross-Coupling Reactions

Functional Materials Science Applications

The unique reactivity of this compound is being harnessed to create advanced functional materials with tailored properties for a range of applications.

In polymer science, this compound can be utilized in two primary ways: as a functional monomer for polymerization or as a reagent for the post-polymerization functionalization of existing polymers. rsc.org

The allyl group provides a polymerizable handle through methods like free-radical polymerization. youtube.com Copolymerization of an allyl-containing monomer like this compound with other monomers (e.g., styrene, acrylates) can introduce the boronic acid functionality along the polymer backbone. beilstein-journals.org This approach allows for the synthesis of polymers with controlled compositions and functionalities.

Alternatively, post-polymerization modification involves reacting the boronic acid or allyl group with a pre-formed polymer. This "click chemistry" approach is highly efficient for attaching functional units to a polymer scaffold. rsc.org For example, a polymer with pendant reactive groups can be modified with this compound to introduce boronic acid sites. This functionalization can significantly alter the polymer's properties, such as its solubility, conductivity, or responsiveness. nih.govmdpi.com

| Polymerization Strategy | Description | Key Advantage | Example Application |

| Direct Polymerization | This compound is used as a monomer in a polymerization reaction (e.g., free-radical polymerization of the allyl group). | Direct incorporation of boronic acid functionality into the polymer backbone. | Synthesis of functional hydrogels or nanoparticles. beilstein-journals.org |

| Post-Polymerization Functionalization | A pre-synthesized polymer is chemically modified by reacting it with this compound. | Versatile method to add new properties to existing polymers. rsc.orgnih.gov | Creating functional surfaces on conductive polymers. nih.gov |

Boronic acid-containing polymers are a prominent class of "smart" or responsive materials. mdpi.comethz.ch Their ability to reversibly bind with diols is highly dependent on pH. mdpi.com At neutral or acidic pH, the boronic acid is in a neutral, trigonal planar state. At higher pH, it converts to a negatively charged, tetrahedral boronate ester upon binding with a diol. This change in charge and structure can trigger a macroscopic change in the material, such as swelling or deswelling of a hydrogel, or the disassembly of nanoparticles. mdpi.comnih.gov

This property is extensively exploited in the development of glucose-responsive systems. rsc.org Materials incorporating this compound can be designed to release a payload, such as insulin, in the presence of elevated glucose concentrations. The binding of glucose (a diol) to the boronic acid moieties increases the polymer's hydrophilicity, causing the material to swell and release the encapsulated drug. rsc.org These systems hold promise for creating self-regulated drug delivery platforms for managing diabetes. mdpi.com

Advanced Polymer Chemistry and Polymer Functionalization Utilizing this compound

Medicinal Chemistry and Drug Discovery Scaffold Potential

In medicinal chemistry, a scaffold refers to the core structure of a molecule that provides a framework for attaching various functional groups to optimize interaction with a biological target. rsc.orgbldpharm.com The this compound structure represents a valuable scaffold due to its combination of an aromatic ring, a boronic acid group, and an allyl group, each offering distinct points for chemical modification. tcu.edunih.gov

The development of new drugs is a complex process involving the design, synthesis, and screening of vast libraries of compounds. arxiv.orgrti.org The use of novel and three-dimensionally complex scaffolds is a key strategy to access new chemical space and improve properties like potency and selectivity. rsc.orgbldpharm.com The rigid phenyl ring of this compound serves as a solid anchor, while the boronic acid and allyl groups can be modified to create diverse libraries of derivatives for biological screening.

Boronic acids themselves are a validated functional group in drug discovery. For example, the boronic acid-containing drug Bortezomib is a proteasome inhibitor used in cancer therapy. Furthermore, the glucose-binding capability of the phenylboronic acid moiety makes this scaffold particularly interesting for developing therapeutics and diagnostics related to diseases involving saccharide recognition. rsc.org The derivatization of this scaffold could lead to new agents for a variety of therapeutic areas. nih.govwikipedia.org

Precursors for the Synthesis of Bioactive Compounds

This compound serves as a valuable and versatile precursor for the synthesis of a variety of bioactive compounds. Its unique structure, featuring both a boronic acid moiety and an allyl ether group, allows for strategic chemical transformations to build complex molecular architectures. A key transformation is the intramolecular cyclization, often catalyzed by transition metals like palladium, which converts this compound derivatives into substituted 2-allylphenols and related heterocyclic systems such as dihydrobenzofurans. researchgate.net These resulting scaffolds are central to many compounds exhibiting significant biological activity. acs.orgleapchem.com

The 2-allylphenol (B1664045) core, directly accessible from this compound, is a known pharmacophore with documented utility in agrochemistry and medicine. leapchem.com For instance, 2-allylphenol has been used effectively as a fungicide, and its derivatives show potent inhibitory activity against various plant pathogens. mdpi.com Research has demonstrated that modifications to the 2-allylphenol structure, such as the introduction of nitro groups or the conversion of the phenolic hydroxyl into methoxy (B1213986) or acetyl groups, can significantly enhance antifungal efficacy against destructive fungi like Botrytis cinerea and Phythopthora cinnamomi. mdpi.comdntb.gov.ua The mechanism of action for some of these derivatives is believed to involve the inhibition of fungal respiration. mdpi.comdntb.gov.ua

Furthermore, the dihydrobenzofuran ring system, which can be synthesized through photoinduced cascade reactions of 2-allylphenol derivatives, is a privileged scaffold in medicinal chemistry. acs.org Compounds containing this motif have been reported to possess a wide spectrum of biological activities, including anti-HIV, anticancer, anti-inflammatory, and antimicrobial properties. acs.org The dual reactivity of this compound thus provides a strategic entry point to these important classes of bioactive molecules. leapchem.com

Table 1: Bioactive Applications of 2-Allylphenol Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | Bioactivity | Target Organism/System | Reference |

|---|---|---|---|

| 2-Allylphenol | Antifungal (Respiration Inhibitor) | Botrytis cinerea, Rhizoctonia cerealis, Pythium aphanidermatum | mdpi.comdntb.gov.ua |

| Nitro-substituted 2-Allylphenols | Enhanced Antifungal | Phythopthora cinnamomi | dntb.gov.ua |

| 2-Allylanisole (Methoxy derivative) | Enhanced Antifungal | Botrytis cinerea | mdpi.com |

| 2-Allylphenyl Acetate (B1210297) (Acetyl derivative) | Enhanced Antifungal | Botrytis cinerea | mdpi.com |

| Dihydrobenzofurans | Anticancer, Anti-HIV, Antimicrobial | Various | acs.org |

| General Phenolic Derivatives | Antioxidant, Anti-inflammatory | General Pharmacological Screening | leapchem.com |

High-Throughput Synthesis of Combinatorial Compound Libraries

The generation of combinatorial libraries—large, systematically organized collections of compounds—is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an exceptionally well-suited molecular synthon for this purpose due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites: the boronic acid group and the allyl ether group. This allows for the rapid generation of molecular diversity in a controlled, stepwise fashion.

The boronic acid moiety is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org In the context of combinatorial chemistry, a solid-phase synthesis approach can be employed where this compound is coupled with a diverse array of aryl or vinyl halides. ijfans.org This step alone can generate a large library of biaryl or styrenyl derivatives. The stability, commercial availability, and generally low toxicity of boronic acids make them ideal reagents for high-throughput synthesis platforms. organic-chemistry.orgnih.gov

Following the initial diversification at the boronic acid site, the allyl group provides a second vector for introducing complexity. The allyl ether can undergo a range of transformations, such as:

Claisen Rearrangement: A thermal or Lewis-acid catalyzed rearrangement to form 2-allylphenol derivatives, which can then be further functionalized at the new phenolic hydroxyl group. alfa-chemistry.com

Oxidation/Cleavage: The double bond can be oxidized to a diol and then cleaved, or directly cleaved via ozonolysis, to yield an aldehyde, providing a handle for subsequent reactions like reductive amination or Wittig reactions.

Ether Cleavage: The allyl group can be selectively removed under specific catalytic conditions to unmask the phenol for further derivatization. organic-chemistry.org

By systematically varying the reactants at both the boronic acid and the allyl group, vast and complex libraries of compounds can be assembled efficiently. This dual-reactivity approach makes this compound a powerful building block for generating the molecular diversity required for successful high-throughput screening campaigns. nih.govnih.gov

Table 2: Conceptual Framework for a Combinatorial Library from this compound This table is interactive. Click on the headers to sort.

| Diversity Site 1 (Suzuki Coupling) | Diversity Site 2 (Allyl Group Reaction) | Resulting Compound Class | Potential Library Size |

|---|---|---|---|

| Set of Aryl Halides (R¹-X) | Claisen Rearrangement & Etherification | 2-(Alkoxy)biaryl-1-yl-prop-2-enes | High (NR¹ x NAlkyl) |

| Set of Vinyl Halides (R²-X) | Oxidative Cleavage & Reductive Amination | (2'-Styryl-[1,1'-biphenyl]-2-yloxy)acetaldehyde-derived amines | High (NR² x NAmine) |

| Set of Heteroaryl Halides (R³-X) | Dihydroxylation | 3-(2'-(Heteroaryl)phenoxy)propane-1,2-diols | High (NR³) |

| Set of Aryl Triflates (R⁴-OTf) | Allyl Ether Cleavage & Esterification | 2'-Aryl-[1,1'-biphenyl]-2-yl esters | High (NR⁴ x NAcid) |

Chiral Synthesis and Asymmetric Catalysis with this compound Derivatives

Asymmetric Inductions and Stereoselective Transformations

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another in a chemical reaction, leading to a chiral product. msu.edu Stereoselective transformations are crucial in synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active. masterorganicchemistry.com While this compound itself is achiral, its derivatives are valuable substrates for stereoselective reactions, particularly those involving the reactive allyl group.

The allyl moiety can participate in a variety of powerful palladium-catalyzed asymmetric transformations. By employing a palladium catalyst system with a chiral ligand, it is possible to control the stereochemical outcome of reactions at the allylic position. For example, in palladium-catalyzed allylic arylations, the use of chiral nitrogen-containing ligands such as pyridyl monooxazolines (pymox) or bisoxazolines has been shown to achieve high levels of enantioselectivity (up to 92% ee). researchgate.net In such a scenario, the chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to one face of the π-allyl-palladium intermediate, thereby inducing asymmetry in the final product.

These asymmetric catalytic methods can be applied to derivatives of this compound to generate chiral building blocks. The reaction could involve either an intramolecular cyclization where the boronic acid acts as the nucleophile attacking the allylic system, or an intermolecular reaction with an external nucleophile. The ability to perform such transformations allows for the creation of complex molecules with defined stereocenters, which is a significant advantage in the synthesis of natural products and chiral drugs. nih.govnih.gov

Utilization in Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful and well-established method for asymmetric synthesis. researchgate.net

Currently, there are no widespread reports in the literature detailing a derivative of this compound that is itself used as a chiral auxiliary. However, the structure of this compound provides a versatile scaffold for the rational design of novel chiral auxiliaries. A chiral auxiliary could be designed by attaching a known chiral motif to the phenyl ring.

For example, a well-established chiral entity, such as an Evans oxazolidinone or an enantiopure amino acid derivative, could be covalently linked to the aromatic ring of the this compound scaffold. researchgate.net This new, bifunctional chiral molecule could then be employed in synthesis. The incorporated chiral element would be positioned to influence the stereoselectivity of reactions involving either the boronic acid group (e.g., in a Suzuki coupling with a prochiral partner) or the allyl group (e.g., in a cycloaddition or epoxidation reaction). The steric and electronic properties of the auxiliary would block one reaction trajectory, favoring the formation of a single stereoisomer. wikipedia.org Following the key stereoselective step, the auxiliary could be cleaved, yielding an enantiomerically enriched product and regenerating the chiral fragment. This conceptual application highlights the untapped potential of this compound derivatives in the field of chiral auxiliary-based synthesis. sfu.ca

Theoretical and Computational Investigations of 2 Allyloxyphenylboronic Acid Systems

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ibm.comkallipos.gr It is widely applied to predict molecular geometries, energies, and reactivity. nih.govrsc.orgtandfonline.com For 2-allyloxyphenylboronic acid, DFT can elucidate the intrinsic properties that govern its behavior in chemical reactions.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can map out the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov

For an arylboronic acid, the HOMO is typically located on the phenyl ring, while the LUMO is often centered on the vacant p-orbital of the boron atom. The allyloxy substituent at the ortho position can influence these orbitals through electronic effects. An electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic oxygen atoms of the allyloxy and hydroxyl groups and the electrophilic boron center. tandfonline.com This information is vital for predicting how the molecule will interact with other reagents.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating ability |

| ELUMO | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

Hypothetical DFT-calculated electronic properties for this compound. Such calculations provide a quantitative basis for understanding its reactivity.

DFT is a powerful tool for modeling the mechanisms of chemical reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone reaction for arylboronic acids. mdpi.comscirp.orgorganic-chemistry.org By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for a reaction pathway can be constructed. rsc.org A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. rsc.org

For this compound, theoretical modeling could be used to investigate its participation in reactions like palladium-catalyzed intramolecular cyclization or intermolecular cross-coupling. chemrxiv.org The calculations would identify the most energetically favorable pathway and the rate-determining step, which corresponds to the highest transition state energy. rsc.org For instance, in a Suzuki coupling, the key steps of oxidative addition, transmetalation, and reductive elimination can be modeled in detail. chemrxiv.org The ortho-allyloxy group could influence the reaction's stereoselectivity and rate through steric hindrance or coordination with the metal catalyst, aspects that can be quantitatively assessed through transition state analysis. rsc.org

| Reaction Coordinate | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + Aryl halide) |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the rate-determining step (e.g., Transmetalation) |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Products | -15.8 | Final coupled product |

A hypothetical energy profile for a reaction involving this compound, as could be determined by DFT calculations.

Molecular Dynamics Simulations for Conformational and Binding Analysis

While DFT is excellent for static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. wikipedia.org MD simulations apply the principles of classical mechanics to calculate the motion of atoms in a molecule, providing insights into its conformational flexibility and interactions with its environment. kallipos.grmdpi.com

For this compound, the presence of two rotatable bonds in the allyloxy group (C-O and O-C) and the C-B bond allows for significant conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. beilstein-journals.org This is particularly relevant for understanding how the molecule might orient itself when approaching a binding site, such as the active site of an enzyme or the surface of a material. ibm.comrsc.org Simulations can be performed in various solvents to see how the environment affects conformational preferences. Furthermore, MD can be used to model the binding process of the boronic acid to a target, revealing key interactions (like hydrogen bonds or covalent bonds with diols) and the stability of the resulting complex. rsc.org